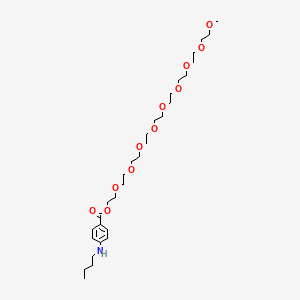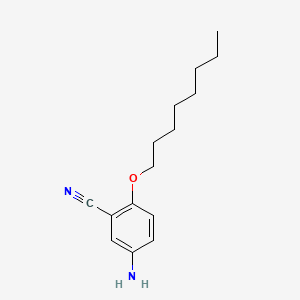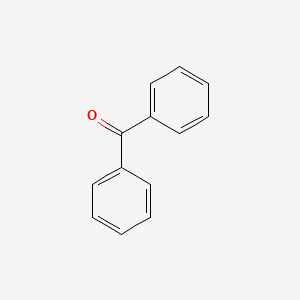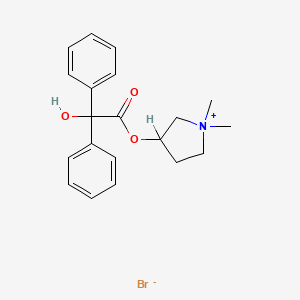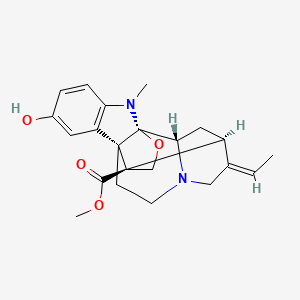
Unii-0421aqv5W3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Unii-0421aqv5W3” is also known as Akuammine . It is a chemical compound with the formula C22H26N2O4 . Akuammine is found in various plants, including Picralima nitida, Vinca herbacea, Vinca major, Vinca erecta, Tonduzia longifolia, and Catharanthus roseus .
Molecular Structure Analysis
The molecular structure of Akuammine is quite complex. It includes multiple functional groups and chiral centers. The InChIKey of Akuammine is YILKZADAWNUTTB-QLWRWLBVSA-N . For a detailed molecular structure analysis, one might need to use software or online tools that can visualize and analyze molecular structures based on the InChIKey or SMILES notation.Physical And Chemical Properties Analysis
The physical and chemical properties of Akuammine include its molecular formula (C22H26N2O4), molecular weight (382.189257312 dalton), and its chemical structure . Other properties such as melting point, boiling point, solubility, and stability would require experimental determination.Applications De Recherche Scientifique
Recent Advances in Nanoparticle Synthesis
"Unii-0421aqv5W3" may be linked to advancements in the synthesis of inorganic nanoparticles, crucial in the development of novel materials for industries like electronics. This involves transitioning from older technologies to modern applications like semiconductors and microchips (Cushing, Kolesnichenko, & O'connor, 2004).
Collaborative Working Environments in Environmental Modeling
The substance may have applications in environmental modeling, where collaborative working environments are used to develop, test, and share data for large-scale environmental models like the Unified Air Pollution Model (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).
Educational Programs for Research Translation
In the context of translating basic scientific research into practical innovations, "Unii-0421aqv5W3" might be involved in educational and experiential learning programs aimed at fostering STEM innovation and entrepreneurship (Giordan, Shartrand, Steig, & Weilerstein, 2011).
Electroluminescent Devices
The chemical could be a part of the synthesis of light-emitting conjugated polymers, which are key components in electroluminescent devices (Grimsdale, Chan, Martin, Jokisz, & Holmes, 2009).
Improving Human Hazard Characterization
It may also play a role in the Tox21 initiative, aiming to shift chemical hazard assessment from animal models to mechanism-based biological observations using in vitro assays (Tice, Austin, Kavlock, & Bucher, 2013).
Nanosatellite Technology
"Unii-0421aqv5W3" might be relevant in the development of nanosatellites, as part of the University Nanosat Program, which integrates government and academia in aerospace research (Hunyadi, Ganley, Peffer, & Kumashiro, 2004).
Wireless LAN/UNII Applications
This compound could be used in the development of high-gain, microstrip antennas for WLAN and UNII standards (Singla, Khanna, & Parkash, 2019).
Propriétés
Numéro CAS |
3512-87-6 |
|---|---|
Nom du produit |
Unii-0421aqv5W3 |
Formule moléculaire |
C22H26N2O4 |
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
methyl (1S,9S,14E,15S,16R,19S)-14-ethylidene-6-hydroxy-2-methyl-18-oxa-2,12-diazahexacyclo[13.3.2.01,9.03,8.09,16.012,19]icosa-3(8),4,6-triene-16-carboxylate |
InChI |
InChI=1S/C22H26N2O4/c1-4-13-11-24-8-7-21-16-9-14(25)5-6-17(16)23(2)22(21)18(24)10-15(13)20(21,12-28-22)19(26)27-3/h4-6,9,15,18,25H,7-8,10-12H2,1-3H3/b13-4-/t15-,18-,20-,21-,22+/m0/s1 |
Clé InChI |
YILKZADAWNUTTB-QLWRWLBVSA-N |
SMILES isomérique |
C/C=C\1/CN2CC[C@@]34C5=C(C=CC(=C5)O)N([C@@]36[C@@H]2C[C@@H]1[C@@]4(CO6)C(=O)OC)C |
SMILES |
CC=C1CN2CCC34C5=C(C=CC(=C5)O)N(C36C2CC1C4(CO6)C(=O)OC)C |
SMILES canonique |
CC=C1CN2CCC34C5=C(C=CC(=C5)O)N(C36C2CC1C4(CO6)C(=O)OC)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Akuammine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



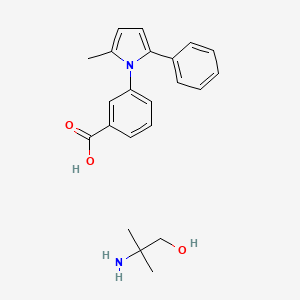
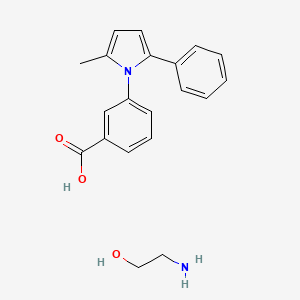
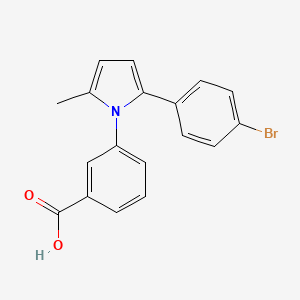
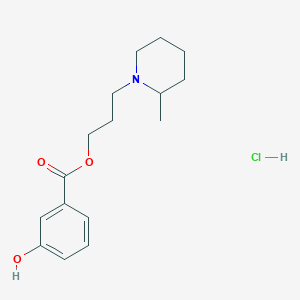
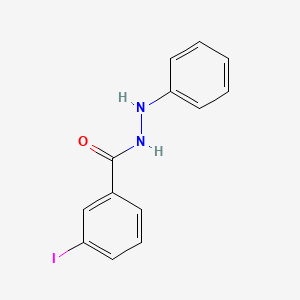
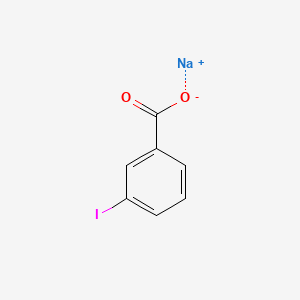
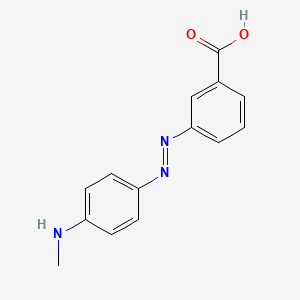
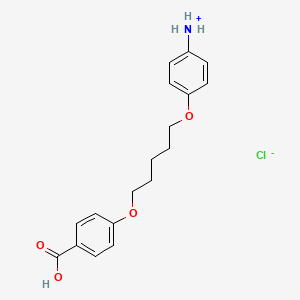
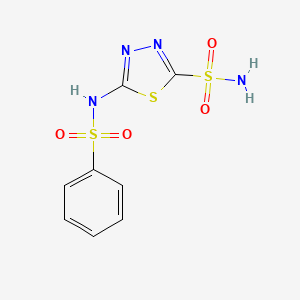
![7-Benzyl-6-methyl-6,7-dihydroquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione](/img/structure/B1666682.png)
